Product packaging for 4-Bromo-3-methylmandelic acid(Cat. No.:)

4-Bromo-3-methylmandelic acid

Cat. No.: B15311786
M. Wt: 245.07 g/mol
InChI Key: WBTPUNGRPOWYBB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Methylated Mandelic Acid Derivatives Research

The study of halogenated and methylated mandelic acid derivatives is a burgeoning area of chemical research. tandfonline.comresearchgate.netunimelb.edu.au Mandelic acid and its derivatives are recognized as excellent sources of chirality, making them crucial for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) with potential applications in enantioselective processes. tandfonline.comresearchgate.nettandfonline.com The introduction of halogen substituents, such as bromine, and methyl groups onto the mandelic acid scaffold allows for the fine-tuning of intermolecular interactions, which can influence crystal packing and the resulting properties of the materials. tandfonline.comresearchgate.netunimelb.edu.au

Research into halogenated mandelic acids has explored their use as resolving agents in enantiospecific co-crystallization and as chiral ligands. mdpi.com The position and type of substituent on the phenyl ring have been shown to significantly affect the efficiency of chiral resolution. mdpi.com Furthermore, the derivatization of the carboxylic and hydroxyl groups of mandelic acids has been a key strategy in developing methods for their chiral separation and analysis. mdpi.comnih.gov The presence of both a halogen and a methyl group in 4-bromo-3-methylmandelic acid offers a unique combination of steric and electronic effects that are of interest for creating novel materials and synthetic intermediates.

Significance as a Chiral Synthon and Versatile Chemical Intermediate

A synthon is a conceptual fragment in retrosynthetic analysis that represents a potential starting material for a chemical synthesis. studysmarter.co.ukic.ac.uk Chiral synthons are particularly valuable as they allow for the construction of enantiomerically pure complex molecules. acs.orgacs.orgyoutube.com Mandelic acid and its derivatives, including this compound, are important chiral synthons used in the production of various pharmaceuticals. researchgate.netresearchgate.net

The presence of the carboxylic acid and hydroxyl groups, along with the chiral center, makes this compound a versatile chemical intermediate. These functional groups can be readily modified to create a wide range of other compounds. For instance, the carboxylic acid can be converted to esters or amides, while the hydroxyl group can undergo etherification or acylation. mdpi.comnih.gov The bromine atom on the aromatic ring provides a handle for further functionalization through reactions such as cross-coupling, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Historical Trajectories and Evolving Research Interests in Mandelic Acid Analogues

Mandelic acid was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the extract of bitter almonds. wikipedia.orglgcstandards.com Its name is derived from the German word "Mandel" for almond. wikipedia.orglgcstandards.com Initially, research focused on its antibacterial properties, particularly in the treatment of urinary tract infections. wikipedia.org

Over time, the focus of research on mandelic acid and its analogues has evolved significantly. The recognition of its chiral nature led to its use as a chiral resolving agent. researchgate.net The development of new synthetic methodologies has expanded the library of mandelic acid derivatives, including halogenated and methylated versions. nih.govnist.govijisrt.comquora.com Current research interests are directed towards the use of these analogues in the synthesis of pharmaceuticals, the development of new materials with specific properties like chiral recognition, and their application in biocatalytic processes. tandfonline.comresearchgate.netresearchgate.netdntb.gov.ua The ongoing exploration of mandelic acid analogues like this compound continues to open new avenues in organic synthesis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B15311786 4-Bromo-3-methylmandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

WBTPUNGRPOWYBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)O)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Methylmandelic Acid and Its Stereoisomers

Classical and Established Synthetic Pathways to Racemic 4-Bromo-3-methylmandelic Acid

The preparation of racemic this compound has traditionally relied on robust and well-documented chemical transformations. These methods are valued for their reliability and scalability, providing a straightforward entry to the racemic compound.

Cyanohydrin Route Derivations for Mandelic Acid Synthesis

A cornerstone in the synthesis of mandelic acids, including the 4-bromo-3-methyl substituted variant, is the cyanohydrin route. orgsyn.org This pathway commences with the reaction of the corresponding benzaldehyde (B42025), in this case, 4-bromo-3-methylbenzaldehyde (B1279091), with a cyanide source, typically sodium cyanide, in the presence of a proton donor. This nucleophilic addition of the cyanide ion to the carbonyl group of the aldehyde forms an intermediate α-hydroxynitrile, specifically 4-bromo-3-methylmandelonitrile.

A general representation of the cyanohydrin route is as follows:

Formation of the Cyanohydrin: 4-bromo-3-methylbenzaldehyde + NaCN/H⁺ → 4-bromo-3-methylmandelonitrile

Hydrolysis: 4-bromo-3-methylmandelonitrile + H₃O⁺ → Racemic this compound

While this method is effective, it involves the use of highly toxic cyanide salts, necessitating stringent safety precautions. orgsyn.org

Dichlorocarbene (B158193) Route Adaptations in Substituted Mandelic Acid Preparation

An alternative approach to substituted mandelic acids involves the use of dichlorocarbene (:CCl₂). This highly reactive intermediate can be generated in situ, for example, from chloroform (B151607) and a strong base like sodium hydroxide (B78521), often under phase-transfer catalysis conditions. google.com The dichlorocarbene then adds to the aldehyde. Subsequent hydrolysis of the resulting intermediate yields the mandelic acid. A patent describes the preparation of (DL)-mandelic acid using benzaldehyde, chloroform, and sodium hydroxide with β-cyclodextrin as a catalyst. google.com This method could theoretically be adapted for 4-bromo-3-methylbenzaldehyde.

The proposed reaction sequence is:

Dichlorocarbene Formation: CHCl₃ + NaOH → :CCl₂

Addition to Aldehyde and Hydrolysis: 4-bromo-3-methylbenzaldehyde + :CCl₂ → Intermediate → Racemic this compound

This route avoids the direct use of cyanide but involves the handling of chloroform and the generation of a highly reactive species.

Evaluation of Yield Optimization Strategies in Racemic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of racemic this compound. Key parameters that are often fine-tuned include reaction temperature, concentration of reactants, choice of solvent, and the nature of the catalyst.

For the cyanohydrin route, the initial formation of the mandelonitrile (B1675950) is typically carried out at low temperatures to control the exothermic reaction. The subsequent hydrolysis step often requires heating to drive the reaction to completion. orgsyn.org The choice of extraction solvent is also critical for isolating the product from the aqueous reaction mixture. Benzene and ether have been traditionally used for this purpose. orgsyn.org

In the context of phase-transfer catalysis for the dichlorocarbene route, the efficiency of the catalyst and the stirring rate can significantly impact the yield by influencing the interfacial area between the aqueous and organic phases.

Synthetic RouteKey Optimization ParametersPotential AdvantagesPotential Disadvantages
Cyanohydrin Route Temperature control, reactant concentration, acid choice for hydrolysis, extraction solvent.Well-established, generally reliable yields.Use of highly toxic cyanides.
Dichlorocarbene Route Choice of phase-transfer catalyst, base concentration, reaction time.Avoids direct use of cyanides.Use of chloroform, generation of a highly reactive intermediate.

Enantioselective and Diastereoselective Synthesis Approaches

The growing demand for enantiomerically pure compounds in various applications has spurred the development of sophisticated methods for the asymmetric synthesis of this compound and its stereoisomers. These approaches aim to control the formation of the chiral center, leading to a preponderance of one enantiomer.

Asymmetric Catalysis in the Formation of Chiral Mandelic Acid Derivatives

Asymmetric catalysis offers an elegant and efficient strategy for the synthesis of chiral molecules. In the context of mandelic acid derivatives, this often involves the use of a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction.

One notable approach is the asymmetric hydrogenation of α-keto esters, such as the methyl ester of 4-bromo-3-methylphenylglyoxylic acid. This reaction, when carried out in the presence of a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral ligands), can produce the corresponding α-hydroxy ester with high enantiomeric excess. Subsequent hydrolysis of the ester furnishes the desired enantiomer of this compound.

Another powerful method is the use of organocatalysis. For instance, a one-pot enantioselective synthesis of (R)-mandelic acid esters has been developed using an epi-quinine-derived urea (B33335) as an organocatalyst. nih.gov This process involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis. nih.gov Such a strategy could potentially be applied to the synthesis of the enantiomers of this compound.

Catalytic SystemReaction TypeTypical Enantiomeric Excess (ee)
Chiral Transition Metal ComplexesAsymmetric HydrogenationOften >90%
Chiral OrganocatalystsAsymmetric Epoxidation/HydrolysisGood to high

Chiral Auxiliary-Mediated Strategies for Stereocontrolled Synthesis

The use of chiral auxiliaries is a well-established method for achieving stereocontrol in organic synthesis. numberanalytics.comnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical course of a reaction before being cleaved to afford the desired enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral alcohol could be used to form an ester with a glyoxylic acid derivative. The subsequent addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group would proceed with diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. Finally, removal of the auxiliary would yield the chiral α-hydroxy acid.

Alternatively, chiral oxazolidinones, popularized by David A. Evans, can be acylated with a suitable acid derivative. The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction at the α-position, for example, an aldol (B89426) condensation. Subsequent cleavage of the auxiliary would provide the desired chiral product.

Chiral AuxiliaryGeneral ApproachKey AdvantageKey Disadvantage
Chiral AlcoholsDiastereoselective nucleophilic addition to an α-keto ester.High diastereoselectivity can often be achieved.Requires additional steps for attachment and removal.
Chiral OxazolidinonesDiastereoselective α-functionalization of an N-acyl derivative.Well-developed and predictable stereochemical outcomes.Stoichiometric use of the chiral auxiliary.

Biocatalytic Transformations and Kinetic Resolution in Mandelic Acid Synthesis

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure mandelic acids. mdpi.com This approach utilizes enzymes or whole microbial cells to catalyze stereoselective reactions, often with high efficiency and under mild conditions. almacgroup.com

A key strategy in biocatalytic synthesis is kinetic resolution . In this process, an enzyme selectively acts on one enantiomer in a racemic mixture, converting it to a new product, while leaving the other enantiomer unreacted. youtube.com This difference in reaction rates allows for the separation of the desired enantiomer from the newly formed product. For instance, lipases are commonly used to selectively esterify one enantiomer of a racemic alcohol, enabling the separation of the resulting ester from the unreacted alcohol enantiomer. youtube.com While the theoretical maximum yield for the unreacted enantiomer is 50%, this method is highly effective for achieving high enantiopurity.

A more advanced approach is dynamic kinetic resolution (DKR) , which overcomes the 50% yield limitation of standard kinetic resolution. In DKR, the racemic starting material is continuously interconverted (racemized) under the reaction conditions. This allows the enzyme to continually act on its preferred enantiomer, theoretically converting 100% of the starting material into the desired single-enantiomer product. almacgroup.com For example, the synthesis of (R)-2-methoxymandelic acid has been achieved with 97% enantiomeric excess (ee) and a 70% isolated yield on a multigram scale using an engineered nitrilase in a one-pot DKR process. almacgroup.com

Nitrilase enzymes are particularly noteworthy in mandelic acid synthesis. They can hydrolyze nitriles (like mandelonitrile) directly to the corresponding carboxylic acid. researchgate.net By selecting a nitrilase that is highly stereoselective, it is possible to convert racemic mandelonitrile into a single enantiomer of mandelic acid. google.com For example, a nitrilase from Alcaligenes sp. ECU0401 has been used for the biocatalytic synthesis of (R)-mandelic acid from racemic mandelonitrile. google.com Cascade reactions involving multiple enzymes have also been developed to produce (R)-mandelic acid from diverse starting materials like styrene (B11656), L-phenylalanine, and even glucose. nih.gov

The table below summarizes various biocatalytic methods used for the synthesis of chiral mandelic acid derivatives.

Enzyme/BiocatalystSubstrateProductEnantiomeric Excess (ee)Reference
Engineered Nitrilase (BCJ2315 mutant)2-methoxybenzaldehyde (via cyanohydrin)(R)-2-Methoxymandelic acid97% almacgroup.com
Multi-enzyme cascadeStyrene(R)-Mandelic acid>99% nih.gov
Multi-enzyme cascadeL-Phenylalanine(R)-Mandelic acid>99% nih.gov
Peroxygenase (AaeUPO) & Alcohol Dehydrogenase (TbADH)Racemic propargylic alcohols(R)-propargylic alcohols>99% nih.gov
Nitrilase from Alcaligenes sp. ECU0401Racemic mandelonitrile(R)-Mandelic acidNot specified google.com

This table is interactive. You can sort and filter the data.

Resolution of Racemic this compound Mixtures

The chemical synthesis of this compound typically results in a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. To obtain a single, optically pure enantiomer, a process known as chiral resolution is necessary. libretexts.org This involves separating the two enantiomers from each other. The most common methods for chiral resolution are diastereomeric salt formation and enantioselective chromatography.

Diastereomeric Salt Formation with Chiral Resolving Agents

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction produces a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the less soluble diastereomeric salt is isolated by crystallization, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid. libretexts.org

The success of a resolution by diastereomeric salt formation is highly dependent on the choice of the resolving agent. A wide variety of chiral amines have been reported as effective resolving agents for mandelic acid and its derivatives. google.com

Commonly used chiral amines include:

α-Methylbenzylamine

(1R,2S)-2-Amino-1,2-diphenylethanol (ADPE) nih.gov

Cinchonine

Brucine

Quinine libretexts.org

The efficacy of a resolving agent is determined by the difference in solubility between the two diastereomeric salts it forms with the racemic acid. A larger difference leads to a more efficient separation and a higher yield of the pure enantiomer. libretexts.org In some cases, the stoichiometry of the resolving agent can influence which enantiomer is resolved. For example, when using L-proline to resolve racemic mandelic acid, varying the stoichiometric ratio can selectively precipitate either the (R)- or (S)-enantiomer. rsc.org

Co-crystallization with a neutral chiral compound is an alternative approach. Levetiracetam (LEV), for instance, has been used to resolve various halogenated mandelic acids, including 4-bromomandelic acid (4-BrMA). LEV was found to selectively co-crystallize with the (S)-enantiomers of 2-chloro, 3-chloro, 4-chloro, and 4-bromomandelic acid. nih.gov

The following table details the efficacy of selected chiral resolving agents for mandelic acid derivatives.

Resolving AgentRacemic AcidLess Soluble DiastereomerReference
(1R,2S)-2-Amino-1,2-diphenylethanol (ADPE)Mandelic Acid(R)-MA·(-)-ADPE (in n-PrOH) nih.govacs.org
(1R,2S)-2-Amino-1,2-diphenylethanol (ADPE)Mandelic Acid(S)-MA·(-)-ADPE (in i-PrOH) nih.gov
Levetiracetam (LEV)4-Bromomandelic Acid(S)-4-BrMA·LEV nih.gov
Levetiracetam (LEV)3-Chloromandelic Acid(S)-3-ClMA·LEV nih.gov
L-ProlineMandelic AcidStoichiometry dependent rsc.org

This table is interactive. You can sort and filter the data.

The choice of solvent is a critical parameter in the resolution by diastereomeric salt formation, as it can significantly influence the solubility of the diastereomeric salts and thus the efficiency of the separation. acs.orgul.ie In some cases, the solvent can even reverse the outcome of the resolution, a phenomenon known as "chirality switching."

Other crystallization conditions, such as temperature, cooling rate, and stirring rate, also play a crucial role. ul.ie For the resolution of 3-chloromandelic acid with levetiracetam, it was found that decreasing the crystallization temperature to -18 °C resulted in a high resolution efficiency of 94%. nih.gov The interplay between the solvent and these operating conditions determines which crystalline form (polymorph) nucleates and grows, ultimately affecting the success of the resolution. ul.ie

The table below illustrates the profound effect of the solvent on the outcome of mandelic acid resolution.

Racemic AcidResolving AgentSolventPrecipitated EnantiomerReference
Mandelic Acid(1R,2S)-ADPEn-Propanol(R) nih.govacs.org
Mandelic Acid(1R,2S)-ADPEIsopropanol(S) nih.gov
Mandelic Acid(1R,2S)-ADPEn-Butanol(R) acs.org
Mandelic Acid(1R,2S)-ADPEMethanol(S) acs.org
Hydroxycarboxylic Acid 1(1R,2S)-ADPETetrahydrofuran (THF)(S) nih.gov

This table is interactive. You can sort and filter the data.

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile alternative for the separation of enantiomers. These techniques are especially valuable when crystallization methods fail or are inefficient. nih.gov

The most common approach for chromatographic enantioseparation is HPLC using a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself chiral. When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral environment of the CSP. This leads to the formation of transient, diastereomeric complexes with different stabilities, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.

A variety of CSPs have been successfully employed for the resolution of mandelic acid and its derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL® series), are widely used and have shown broad applicability. nih.govnih.gov For example, a CHIRALPAK® IC column, which has cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, has been used to achieve baseline separation of the enantiomers of mandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid. nih.gov The composition of the mobile phase (the solvent system that carries the sample through the column) is crucial for optimizing the separation. Modifying the mobile phase, for instance by changing the percentage of alcohol or adding solvents like dichloromethane, can significantly impact the retention times and resolution of the enantiomers. nih.gov

Another class of CSPs is based on cyclodextrins. nih.gov Alternatively, chiral additives can be added to the mobile phase to achieve separation on a standard, achiral column. For instance, 2-hydroxypropyl-β-cyclodextrin has been used as a chiral mobile phase additive for the HPLC separation of mandelic acid enantiomers. nih.gov

The following table summarizes the HPLC conditions used for the enantioseparation of various mandelic acid derivatives.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Mandelic AcidCHIRALPAK® ICn-Hexane/2-Propanol/Trifluoroacetic acid (90:10:0.1)1.832.21 nih.gov
4-Methoxymandelic AcidCHIRALPAK® ICn-Hexane/2-Propanol/Trifluoroacetic acid (90:10:0.1)1.762.14 nih.gov
3,4,5-Trismethoxymandelic AcidCHIRALPAK® ICn-Hexane/2-Propanol/Trifluoroacetic acid (90:10:0.1)2.203.70 nih.gov
3,3'-dibromo-5,5'-bis-(E)-phenylethenyl-4,4'-bipyridineChiralpak ICn-Heptane/THF/DCM (90:5:5)Not specifiedNot specified researchgate.net
LansoprazoleChiralpak IAMethyl-tert-butyl ether/Ethyl acetate/Ethanol/Diethylamine (60:40:5:0.1)HighHigh nih.gov

This table is interactive. You can sort and filter the data.

Chiral Mobile Phase Additives in HPLC for Mandelic Acid Derivative Separation

The enantioseparation of mandelic acid derivatives by reversed-phase high-performance liquid chromatography (RP-HPLC) can be effectively achieved by incorporating chiral selectors directly into the mobile phase. This method obviates the need for expensive chiral stationary phases. Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used as chiral mobile phase additives. d-nb.info These cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in their retention times and enabling their separation.

The success of the separation is highly dependent on several factors, including the pH of the mobile phase, the type and concentration of the organic modifier (like acetonitrile), and the specific type of cyclodextrin (B1172386) used. d-nb.info For instance, studies on ten different mandelic acid derivatives, including 4-bromomandelic acid, demonstrated that enantioseparation was successfully achieved on an ODS (C18) column. d-nb.infopsu.edu The optimal mobile phase was typically a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.10 mol L⁻¹) at a controlled pH, containing a specific concentration of the cyclodextrin additive (e.g., 20 mmol L⁻¹). d-nb.inforesearchgate.net The resolution of the enantiomers is strongly influenced by the pH and the choice of β-cyclodextrin, whereas buffer concentration and temperature have a lesser effect. d-nb.info

Table 1: HPLC Parameters for Enantioseparation of Mandelic Acid Derivatives

Parameter Condition Rationale / Effect Source(s)
Stationary Phase ODS C18 (Reversed-Phase) Standard nonpolar phase for interaction with analytes. d-nb.inforesearchgate.net
Mobile Phase Acetonitrile / Phosphate Buffer Organic modifier and aqueous buffer system. d-nb.inforesearchgate.net
Chiral Additive HP-β-CD or SBE-β-CD (20 mmol L⁻¹) Forms inclusion complexes with enantiomers, enabling chiral recognition. d-nb.infopsu.eduresearchgate.net
pH ~2.68 Strongly affects peak resolution and retention time by influencing the ionization state of the acid. d-nb.inforesearchgate.net
Detection UV (e.g., 220 nm) Aromatic ring of mandelic acid derivatives allows for UV detection. researchgate.net
High-Speed Countercurrent Chromatography (HSCCC) for Enantioseparation

For larger-scale preparative separation of mandelic acid enantiomers, High-Speed Countercurrent Chromatography (HSCCC) presents a viable alternative to preparative HPLC. researchgate.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible sample adsorption and allowing for a higher sample loading capacity. researchgate.netnih.gov

The key to successful enantioseparation by HSCCC lies in the selection of a suitable two-phase solvent system and an effective chiral selector. researchgate.net The chosen solvent system must ensure that the analytes partition suitably between the two liquid phases, and the chiral selector must be predominantly distributed in only one of the phases without its chiral recognition ability being compromised. researchgate.net Cyclodextrins like HP-β-CD are often used as chiral selectors in the aqueous phase. While preparative HPLC might be limited to separating sample sizes of around 5-10 mg of a mandelic acid derivative, HSCCC can handle significantly larger quantities, making it a more efficient method for preparative-scale work. researchgate.net

Table 2: Comparison of Preparative HPLC and HSCCC for Mandelic Acid Derivative Enantioseparation

Feature Preparative HPLC High-Speed Countercurrent Chromatography (HSCCC) Source(s)
Principle Liquid-Solid Chromatography Liquid-Liquid Partition Chromatography researchgate.net
Chiral Selector Chiral Mobile Phase Additive (e.g., SBE-β-CD) Chiral Selector in one phase (e.g., HP-β-CD) researchgate.net
Max. Sample Size ~5-10 mg Significantly larger than HPLC (e.g., used for gram-scale separations) researchgate.netnih.gov
Support Solid Stationary Phase (e.g., C18) Support-free (liquid phases only) researchgate.net
Primary Use Analytical and Semi-preparative Preparative Scale researchgate.net

Chemoenzymatic Resolution Protocols

Chemoenzymatic kinetic resolution is a highly effective and green method for obtaining enantiomerically pure mandelic acids. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. psu.edutandfonline.com

The resolution of substituted mandelic acids has been successfully achieved using lipases from various sources, such as Pseudomonas cepacia and Penicillium roqueforti, which have shown excellent enantioselectivities. psu.edu Two primary strategies are employed:

Enantioselective Deacylation: A racemic ester of the mandelic acid derivative is subjected to hydrolysis or alcoholysis catalyzed by a lipase (B570770). The enzyme selectively deacylates one enantiomer to the free hydroxy acid, which can then be separated from the unreacted ester. psu.edu

Enantioselective Acylation: A racemic mandelic acid derivative (with a free hydroxyl group) is acylated using an acyl donor, such as vinyl acetate. The lipase catalyzes the acylation of only one enantiomer, leaving the other enantiomer unreacted. psu.edu

Interestingly, the choice of acyl donor can sometimes invert the enantioselectivity of the lipase. psu.edu These reactions are typically performed in organic solvents like isopropyl ether, where lipases exhibit good stability and activity. psu.edutandfonline.com This method allows for the preparation of halogen-substituted mandelates in optically pure form (>99% enantiomeric excess). psu.edu

Table 3: Components of a Typical Lipase-Catalyzed Resolution of a Substituted Mandelic Acid

Component Example / Type Role in Resolution Source(s)
Substrate Racemic methyl O-acetyl-mandelate or methyl mandelate (B1228975) The racemic mixture to be resolved. psu.edu
Enzyme Pseudomonas cepacia lipase (Amano P) Biocatalyst that provides enantioselectivity. psu.edu
Reaction Type Deacylation or Acylation The enzymatic transformation that differentiates the enantiomers. psu.edu
Co-substrate Butanol (for deacylation) or Vinyl Acetate (for acylation) Acts as a nucleophile or acyl donor. psu.edu
Solvent Isopropyl ether Provides a non-aqueous medium for the reaction. psu.edu
Outcome Separation of unreacted enantiomer from the product enantiomer. Production of enantiomerically pure compounds. psu.edu

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of substituted mandelic acids can be approached through these principles to create more sustainable and environmentally friendly methods. researchgate.netresearchgate.net

Traditional chemical synthesis of mandelic acids can involve toxic reagents like cyanide. researchgate.net Green approaches seek to replace such hazardous materials and minimize waste. Biocatalysis stands out as a powerful green tool. For example, the production of (R)-mandelic acid has been achieved from simple starting materials like styrene or L-phenylalanine using cascade biotransformations with engineered microorganisms. researchgate.net Nitrilase enzymes are particularly attractive as they can hydrolyze nitriles to the corresponding carboxylic acids under mild conditions, offering a green route to mandelic acid and its derivatives. researchgate.net

Other green strategies focus on the reaction conditions. The development of "on-water" reduction of α-keto amides using a Hantzsch ester without any catalyst provides an environmentally friendly way to produce α-hydroxy amides, which are structurally related to mandelic acid. benthamdirect.com Furthermore, mandelic acid itself is being explored as a naturally occurring, low-cost, and efficient organo-catalyst for various multi-component reactions under solvent-free conditions or in aqueous ethanol, showcasing its role in promoting green chemical transformations. researchgate.netscispace.com

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Mandelic Acid Derivatives

Aspect Traditional Approach Green Chemistry Approach Source(s)
Starting Materials Often derived from petroleum; may involve toxic precursors. Can utilize bio-based feedstocks (e.g., L-phenylalanine, glucose). researchgate.net
Key Reagents Use of highly toxic reagents like cyanide. Use of biocatalysts (e.g., nitrilases, lipases) or organo-catalysts. researchgate.netresearchgate.net
Reaction Conditions Often requires harsh conditions and organic solvents. Mild aqueous conditions, solvent-free reactions, or use of green solvents like aqueous ethanol. researchgate.netbenthamdirect.comscispace.com
Selectivity May produce racemic mixtures requiring resolution. Can be highly enantioselective, directly yielding the desired stereoisomer. researchgate.netbenthamdirect.com
Sustainability Generates hazardous waste; higher environmental impact. Reduces waste, uses renewable resources, improves safety and energy efficiency. researchgate.net

Chemical Reactivity and Transformational Chemistry of 4 Bromo 3 Methylmandelic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including derivatization, reduction, and decarboxylation.

The carboxylic acid functionality of 4-bromo-3-methylmandelic acid can be readily converted into esters and amides. These derivatization reactions are crucial for modifying the compound's physical and chemical properties, as well as for its incorporation into larger molecular frameworks. Optically active mandelic acid esters are valuable building blocks in organic synthesis and are present in numerous bioactive compounds and drugs. nih.gov

Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under conditions that favor the removal of water. Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction with alcohols. The synthesis of mandelic acid derivatives can be influenced by the specific arrangement of functional groups, which can affect the compound's solubility and reactivity. ontosight.ai

Amidation reactions follow a similar principle, where the carboxylic acid is reacted with a primary or secondary amine. The direct reaction requires high temperatures, which can be undesirable for sensitive substrates. Therefore, the use of coupling agents is a common strategy to achieve amidation under milder conditions. These reactions are fundamental in peptide synthesis and in the preparation of various pharmaceuticals.

A summary of typical esterification and amidation reactions is presented below:

Reaction TypeReagentsCatalyst/ConditionsProduct
EsterificationAlcohol (R'-OH)Acid catalyst (e.g., H₂SO₄), heat4-Bromo-3-methylmandelate ester
AmidationAmine (R'R''NH)Coupling agent (e.g., DCC), room temp.4-Bromo-3-methylmandelamide

The carboxylic acid group of this compound can be reduced to either the corresponding aldehyde or the primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to the corresponding 1,2-diol, 4-bromo-3-methyl-1-(hydroxymethyl)benzene-1,2-diol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This reaction proceeds via the reduction of the carboxylic acid to the primary alcohol.

The selective reduction to the aldehyde, 4-bromo-3-methyl-α-hydroxybenzaldehyde, is more challenging as aldehydes are generally more reactive towards reduction than carboxylic acids. This transformation often requires the use of more specialized reagents or a two-step process involving the initial conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction.

Conversely, the oxidation of the benzylic alcohol of this compound can yield the corresponding α-keto acid, 4-bromo-3-methylphenylglyoxylic acid. This reaction highlights the potential for redox chemistry at the benzylic position. The oxidation of mandelic acid with permanganate (B83412), for instance, can lead to the formation of benzaldehyde (B42025) through intermediate manganese species. rsc.org The synthesis of 4-bromo-3-methylbenzyl alcohol, a related compound, is also a known process in organic synthesis. chemimpex.comfishersci.ca

TransformationProductTypical Reagents/Conditions
Reduction to Alcohol2-(4-Bromo-3-methylphenyl)ethane-1,2-diol1. LiAlH₄, THF 2. H₃O⁺
Oxidation to Aldehyde4-Bromo-3-methylbenzaldehyde (B1279091)Oxidative decarboxylation conditions
Oxidation to α-Keto Acid4-Bromo-3-methylphenylglyoxylic acidMild oxidizing agent (e.g., MnO₂)

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, particularly when the reaction leads to a stabilized carbanion or is facilitated by an oxidative pathway. The decarboxylation of α-hydroxyphenylacetic acids can lead to the formation of aromatic carbonyl compounds. organic-chemistry.org For instance, the oxidative decarboxylation of 3,4-dihydroxymandelic acid results in the formation of 3,4-dihydroxybenzaldehyde. nih.gov

In the case of this compound, oxidative decarboxylation would be expected to yield 4-bromo-3-methylbenzaldehyde. This process can be initiated by various oxidizing agents. The mechanism often involves the formation of an intermediate that facilitates the cleavage of the carbon-carbon bond.

The presence of the α-hydroxyl group can influence the ease of decarboxylation. In some biological systems, enzymes like benzoylformate decarboxylase, found in the mandelic acid degradation pathway, catalyze the decarboxylation of α-keto acids derived from mandelic acid. nih.gov While not a direct decarboxylation of this compound itself, this illustrates the inherent susceptibility of the mandelate (B1228975) scaffold to this type of transformation under specific catalytic conditions.

Transformations at the Bromine Substituent

The bromine atom on the aromatic ring is a key functional group that opens up a vast area of synthetic possibilities, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally a difficult reaction to achieve due to the high electron density of the aromatic ring. masterorganicchemistry.comlibretexts.org However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can significantly facilitate this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub

In this compound, the carboxylic acid and hydroxyl groups are not strongly activating for SNAr. Therefore, direct displacement of the bromine by a nucleophile would likely require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. The reactivity of aryl halides in nucleophilic aromatic substitution is also dependent on the nature of the halogen, with fluorine being the best leaving group. nih.gov Recent research has shown that directed nucleophilic aromatic substitution can occur in specific cases, such as with ortho-iodobenzamides, without the need for a strong electron-withdrawing group. nih.gov

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com The Suzuki coupling is highly versatile and tolerant of a wide range of functional groups, making it suitable for complex molecules like this compound. nih.govacs.orgacs.orgrsc.org The reaction would result in the formation of a biaryl compound, where the bromine atom is replaced by the organic group from the organoboron reagent.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction is a valuable method for the synthesis of substituted alkenes. researchgate.netnih.govdiva-portal.orgorganic-chemistry.org Applying the Heck reaction to this compound would lead to the formation of a stilbene-like derivative.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgucsb.edu The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. acs.orgnih.govresearchgate.net The reaction with this compound would yield a product where the bromine is substituted with an alkynyl group.

The following table summarizes these key cross-coupling reactions:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron (e.g., R'-B(OH)₂)Pd catalyst, baseBiaryl
HeckAlkene (e.g., H₂C=CHR')Pd catalyst, baseSubstituted alkene
SonogashiraTerminal alkyne (e.g., H-C≡C-R')Pd catalyst, Cu(I) co-catalyst, baseArylalkyne

Oxidative Addition and Reductive Elimination Mechanisms in Aryl Halide Transformations

The aryl bromide functionality in this compound is a key site for a variety of chemical transformations, particularly those involving transition metal-catalyzed cross-coupling reactions. These reactions often proceed through a catalytic cycle that includes oxidative addition and reductive elimination steps.

In a typical scenario, a low-valent transition metal complex, such as a palladium(0) or nickel(0) species, initiates the cycle by undergoing oxidative addition with the aryl bromide. nih.govosti.gov During this step, the metal center inserts into the carbon-bromine bond, leading to a new organometallic complex where the metal is in a higher oxidation state (e.g., palladium(II) or nickel(II)). nih.govosti.gov The rate of this oxidative addition can be influenced by the electronic properties of the aryl halide; electron-poor aryl bromides tend to react faster than electron-rich ones. nih.gov

Following the oxidative addition, a subsequent transmetalation step with a suitable coupling partner (e.g., an organoboron, organotin, or organozinc reagent) occurs, which is then followed by reductive elimination. In the reductive elimination phase, a new carbon-carbon or carbon-heteroatom bond is formed, and the transition metal catalyst is regenerated in its initial low-valent state, allowing it to re-enter the catalytic cycle.

The general reactivity trend for the oxidative addition of aryl halides is I > Br > Cl. nih.gov This indicates that the carbon-bromine bond in this compound is sufficiently reactive for these transformations under appropriate catalytic conditions. The specific ligands coordinated to the metal center also play a crucial role in facilitating the oxidative addition and subsequent steps. acs.org

Stereochemical Integrity and Transformations at the Chiral Center

The chiral center at the alpha-carbon of the mandelic acid moiety is a critical feature of this compound, and its stereochemical fate during chemical reactions is of significant interest.

Epimerization and Racemization Pathways

The stereochemical integrity of the chiral center in this compound can be compromised through epimerization or racemization, particularly under conditions that facilitate the cleavage of the alpha-C-H bond. wikipedia.org The presence of a base can promote the formation of a resonance-stabilized enolate intermediate from the carboxylic acid and benzylic alcohol, which can lead to racemization. wikipedia.org

Mandelate racemase is an enzyme that naturally interconverts the two enantiomers of mandelic acid through a mechanism involving the cleavage of the alpha-C-H bond. wikipedia.org While this is a biological process, it highlights the susceptibility of this position to racemization. In a laboratory setting, similar transformations can be induced by chemical means, especially under basic or acidic conditions at elevated temperatures.

Reactivity of the Aromatic Ring and Methyl Group under Various Conditions

The aromatic ring of this compound possesses two substituents, a bromine atom and a methyl group, which direct the regioselectivity of electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. Their combined influence will determine the position of any incoming electrophile.

The benzylic methyl group is also a site of potential reactivity. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This makes the methyl group susceptible to free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Furthermore, strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comchemistrysteps.com This reaction requires the presence of at least one benzylic hydrogen. chemistrysteps.com

Derivatization Strategies and Applications As a Chiral Building Block

Synthesis of Chiral Esters and Amides from 4-Bromo-3-methylmandelic Acid

The carboxylic acid moiety of this compound is the primary site for the synthesis of esters and amides. These reactions are fundamental in organic synthesis for protecting the carboxylic acid, modifying the compound's solubility and electronic properties, or for coupling it with other molecules.

Chiral Esters: Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. For more sensitive substrates, milder conditions involving activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. Given the chiral nature of this compound, the synthesis of its esters with achiral alcohols would result in diastereomerically pure products, preserving the stereochemistry of the starting material.

Chiral Amides: The formation of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, often through conversion to an acyl chloride or by using peptide coupling reagents. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), are designed to facilitate amide bond formation while minimizing side reactions and preserving the stereochemical integrity of the chiral center.

Despite the well-established nature of these reactions, specific examples detailing the synthesis of chiral esters and amides directly from this compound are not extensively documented in publicly available scientific literature.

Formation of Chiral Auxiliaries and Ligands Utilizing this compound Scaffolding

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed, having served its purpose of inducing chirality. The structure of this compound, with its defined stereochemistry and multiple functional groups, suggests its potential as a scaffold for such auxiliaries.

Theoretically, the carboxylic acid and hydroxyl group could be used to attach the this compound unit to a prochiral substrate. The steric bulk and electronic nature of the substituted phenyl ring could then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.

Similarly, chiral ligands are crucial components of metal-catalyzed asymmetric reactions. The functional groups on this compound could be modified to create bidentate or polydentate ligands that can coordinate to a metal center. The chirality of the ligand would then influence the stereochemical course of the catalyzed reaction.

However, a review of current scientific literature and patent databases does not reveal specific instances of this compound being utilized as a scaffold for the synthesis of chiral auxiliaries or ligands.

Incorporation into Complex Molecular Architectures and Scaffolds

The utility of a chiral building block is ultimately demonstrated by its successful incorporation into larger, more complex molecules. The combination of a chiral center and a functionalized aromatic ring in this compound makes it a potential starting material for the synthesis of a variety of molecular architectures.

Role in the Synthesis of Non-Clinical Target Molecules (e.g., agrochemicals, specialty materials, other chemical intermediates)

The structural motifs present in this compound are found in various classes of specialty chemicals. For instance, halogenated and methylated aromatic rings are common in agrochemicals, where they contribute to the molecule's bioactivity and metabolic stability. The chiral hydroxyl and carboxylic acid groups could serve as handles for further elaboration into more complex structures.

Despite this potential, there is a lack of specific examples in the available literature that demonstrate the use of this compound in the synthesis of agrochemicals, specialty materials, or other non-clinical target molecules.

Design and Synthesis of Advanced Synthetic Intermediates

Advanced synthetic intermediates are molecules that are designed to be readily converted into a range of target compounds. This compound could, in principle, be transformed into a variety of such intermediates. For example, the bromine atom could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group could be oxidized to a ketone or converted into other functional groups.

While the potential for creating advanced synthetic intermediates from this compound is clear from a chemical standpoint, there are no specific, documented instances of its use for this purpose in the reviewed literature.

Use as a Chiral Derivatizing Agent for Absolute Configuration Determination

A chiral derivatizing agent (CDA) is a compound that reacts with a chiral molecule of unknown stereochemistry to form a mixture of diastereomers. The absolute configuration of the unknown molecule can then be determined by analyzing the properties of these diastereomers, often using techniques like NMR spectroscopy or chromatography.

For a molecule to be an effective CDA, it must be enantiomerically pure and possess a functional group that can react with the target molecule. It should also have a reporter group, often an aromatic ring, that will exhibit distinct signals in the NMR spectra of the resulting diastereomers. This compound possesses these features. Its carboxylic acid could be used to derivatize chiral alcohols or amines. The bromo- and methyl-substituted phenyl ring would likely lead to discernible differences in the NMR spectra of the resulting diastereomeric esters or amides.

Nevertheless, the use of this compound as a chiral derivatizing agent for the determination of absolute configuration has not been reported in the scientific literature.

Computational and Theoretical Investigations of 4 Bromo 3 Methylmandelic Acid

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of mandelic acid is primarily dictated by the relative orientations of the phenyl, carboxyl, and hydroxyl groups. These orientations are governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding. Theoretical calculations, such as those employing Density Functional Theory (DFT), can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For 4-bromo-3-methylmandelic acid, the presence of the bromine atom and the methyl group on the phenyl ring will introduce additional steric and electronic effects that influence the preferred conformations. The bulky bromine atom at the para position and the methyl group at the meta position will likely influence the rotational barrier of the phenyl group and the dihedral angles involving the carboxylic acid and hydroxyl groups.

Molecular dynamics (MD) simulations can further elucidate the conformational dynamics of this compound in different environments, such as in aqueous solution. researchgate.net These simulations can reveal how solvent interactions affect the conformational preferences and the flexibility of the molecule. researchgate.net By tracking the evolution of key dihedral angles over time, an energy landscape can be constructed, providing a comprehensive view of the accessible conformations and their relative populations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are powerful tools for probing the electronic structure of this compound and predicting its reactivity. Methods like DFT, often using basis sets such as B3LYP/6-311++G(d,p), can be employed to calculate a range of electronic properties. nih.govnih.gov

Key reactivity descriptors that can be derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. nih.gov For this compound, the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile compared to unsubstituted mandelic acid.

Electron Charge Distribution and Molecular Electrostatic Potential (MEP): NBO analysis can reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. nih.gov The MEP map provides a visual representation of the electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. The electronegative bromine and oxygen atoms will be regions of negative potential, while the hydrogen atoms of the hydroxyl and carboxyl groups will be regions of positive potential.

Aromaticity Indices: Calculations of aromaticity indices, such as HOMA, I6, and BAC, can quantify the aromatic character of the phenyl ring, which can be influenced by the substituents. nih.gov

These quantum chemical calculations provide a detailed picture of the electronic landscape of this compound, offering valuable insights into its chemical behavior.

Table 1: Hypothetical Reactivity Descriptors for this compound (Based on Analogous Compounds)

DescriptorPredicted Value/TrendSignificance
HOMO Energy Lower than mandelic acidReduced electron-donating ability
LUMO Energy Lower than mandelic acidIncreased electron-accepting ability
HOMO-LUMO Gap Potentially alteredIndicator of chemical reactivity
Electron Density on Bromine HighPotential site for specific interactions
Electron Density on Methyl Group Slightly increased relative to HInductive effect influencing the ring

Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those for the synthesis of this compound and its derivatives. By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the synthesis of this compound could potentially involve the bromination of 3-methylmandelic acid or the conversion of a suitable precursor like 4-bromo-3-methylacetophenone. orgsyn.org Quantum chemical calculations can be used to model the transition states of these reactions, providing insights into the reaction barriers and the stereochemical outcomes.

Furthermore, computational methods can predict the mechanisms of subsequent transformations of this compound. For example, in the amidation of mandelic acid, a plausible reaction mechanism involves the formation of an activated borate (B1201080) ester intermediate. researchgate.net Similar computational studies could be applied to predict the outcomes of esterification, oxidation, or other functional group modifications of this compound. The oxidation of mandelic acid by bromine, for example, has been shown to be more effective with hypobromous acid in weakly acidic solutions, with the carboxylate ion being oxidized significantly faster than the undissociated acid. rsc.org Such studies can guide the selection of optimal reaction conditions and catalysts.

Table 2: Examples of Computationally Investigated Synthetic Transformations Relevant to this compound

Reaction TypeComputational InsightsReference
Amidation Elucidation of a borate ester intermediate pathway. researchgate.net
Oxidation Comparison of reactivity of bromine and hypobromous acid. rsc.org
C-H Functionalization Development of protocols for arylation, iodination, and olefination. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions and Chiral Recognition

As a chiral molecule, the enantiomers of this compound are expected to exhibit different biological activities. Molecular dynamics (MD) simulations are a powerful tool for studying the intermolecular interactions that govern chiral recognition. researchgate.netmdpi.com

MD simulations can model the interactions between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. mdpi.comnih.govnih.gov By simulating the dynamic formation of diastereomeric complexes, researchers can identify the key intermolecular forces responsible for chiral discrimination, such as hydrogen bonding, π-π stacking, and steric repulsion. researchgate.net These simulations can help explain the differential retention times observed in chiral chromatography and provide a rational basis for the design of more effective chiral separation methods. tsijournals.com

In the context of biological systems, MD simulations can be used to model the binding of the individual enantiomers of this compound to a target protein. nih.gov These simulations can reveal differences in the binding modes and affinities of the enantiomers, providing a molecular-level explanation for their distinct pharmacological effects. mdpi.com

In Silico Design and Optimization of Novel this compound Derivatives

The principles of rational drug design can be applied to this compound to create novel derivatives with improved therapeutic properties. In silico methods are instrumental in this process, allowing for the virtual screening of large libraries of compounds and the optimization of lead candidates before their synthesis. impactfactor.orgontosight.aiontosight.ai

The process of in silico design and optimization can involve several steps:

Pharmacophore Modeling: Based on the known structure and activity of this compound or related compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity.

Virtual Screening: Large chemical databases can be screened against the pharmacophore model to identify new molecules that fit the required criteria.

Molecular Docking: The identified hits can then be docked into the active site of a target protein to predict their binding affinity and orientation. nih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

Through iterative cycles of design, computational evaluation, and synthesis, it is possible to optimize the structure of this compound to enhance its potency, selectivity, and drug-like properties. For example, derivatives could be designed to have improved antimicrobial, anti-inflammatory, or central nervous system activity. ontosight.ai

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 4-Bromo-3-methylmandelic acid is paramount for its application in pharmaceuticals and other chiral technologies. Future research will undoubtedly focus on advancing stereoselective synthetic methods beyond classical resolution. The development of catalytic asymmetric synthesis is a key frontier. This could involve the enantioselective hydrogenation of the corresponding α-keto acid, methyl 4-bromo-3-methylphenylglyoxylate, using chiral catalysts. Both homogeneous and heterogeneous catalysis systems are promising, with the potential for high enantiomeric excess (ee) and good yields. researchgate.netscispace.com For instance, ruthenium-based catalysts with chiral phosphine (B1218219) ligands have shown success in the hydrogenation of related phenylglyoxylic acid esters. scispace.com

Another promising direction is the asymmetric addition of cyanide to 4-bromo-3-methylbenzaldehyde (B1279091), followed by hydrolysis. google.com The use of chiral catalysts, including metal complexes and organocatalysts, can afford the desired cyanohydrin precursor with high stereoselectivity. google.com The development of catalysts that are efficient at low loadings and under mild, environmentally friendly conditions will be a significant focus. google.com

Table 1: Illustrative Comparison of Potential Stereoselective Synthetic Routes to (R)-4-Bromo-3-methylmandelic acid

MethodPrecursorCatalyst/ReagentPotential AdvantagePotential Challenge
Asymmetric Hydrogenation4-bromo-3-methylphenylglyoxylateChiral Ru- or Rh-based catalystHigh turnover numbers, good enantioselectivity. researchgate.netscispace.comCatalyst cost and sensitivity.
Asymmetric Cyanohydrin Formation4-bromo-3-methylbenzaldehydeChiral Ti- or V-based catalyst, or organocatalystUse of readily available starting materials. google.comToxicity of cyanide reagents, optimization for ortho-substituted benzaldehydes. google.com
Biocatalytic Reduction4-bromo-3-methylphenylglyoxylateEngineered ketoreductasesHigh enantioselectivity, mild reaction conditions. researchgate.netSubstrate specificity and enzyme stability.

This table is illustrative and based on methodologies applied to analogous compounds.

Exploration of Undiscovered Reactivity Patterns and Functional Group Interconversions

The aromatic ring and the acidic and hydroxyl functionalities of this compound offer a canvas for a wide array of chemical transformations. Future research is expected to delve into novel reactivity patterns, particularly in the realm of C–H functionalization. acs.org Palladium-catalyzed direct arylation, olefination, acetoxylation, and iodination of the phenyl ring could provide efficient routes to a diverse range of derivatives without the need for pre-functionalized starting materials. acs.org For example, direct C-H iodination could introduce an additional handle for further cross-coupling reactions. acs.org

Furthermore, the interplay between the bromine substituent and other functional groups could lead to interesting and underexplored reactivity. For instance, halogen bonding interactions involving the bromine atom could be exploited to direct or catalyze reactions on the molecule or on other substrates. nsf.gov Studies on the selective transformation of the carboxylic acid and hydroxyl groups, such as the formation of amides, esters, and ethers, will continue to be important for creating derivatives with tailored properties. nih.govorgsyn.org

Integration into Supramolecular Chemistry and Advanced Materials Science as a Building Block

The structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The ability to form hydrogen bonds through its carboxylic acid and hydroxyl groups, coupled with the potential for halogen bonding and π-π stacking interactions from the aromatic ring, allows for the design of self-assembling systems. nih.govfrontiersin.org

Future research could explore the use of this molecule in the construction of chiral metal-organic frameworks (MOFs), where the stereochemistry of the mandelic acid derivative can impart chirality to the entire framework, leading to applications in enantioselective separations and catalysis. The formation of supramolecular gels and liquid crystals based on derivatives of this compound is another intriguing possibility.

Moreover, polymerization of this compound or its derivatives could lead to novel biodegradable polymers with specific thermal and mechanical properties. Poly(mandelic acid) itself is considered a potential biodegradable plastic. preprints.org The bromo and methyl substituents on the phenyl ring would be expected to modulate these properties, potentially leading to materials with enhanced characteristics for applications such as drug delivery or specialized packaging. preprints.org

Synergistic Approaches Combining Chemical and Biocatalytic Strategies

The integration of chemical and biocatalytic methods offers a powerful strategy for the synthesis of this compound and its derivatives. nih.govmdpi.com Biocatalysis, using enzymes such as nitrilases, lipases, or dehydrogenases, can provide highly enantioselective transformations under mild conditions. nih.govnih.govnih.gov For example, a nitrilase could be used for the enantioselective hydrolysis of 4-bromo-3-methylmandelonitrile to produce the corresponding (R)- or (S)-acid. nih.gov

A synergistic approach could involve the chemical synthesis of a racemic precursor, followed by a biocatalytic kinetic resolution to obtain the desired enantiomer in high purity. researchgate.net Alternatively, whole-cell biocatalysis could be employed to produce the target molecule from simple starting materials, such as the conversion of a substituted styrene (B11656). nih.gov Future research will likely focus on the discovery and engineering of novel enzymes with high activity and stability towards substituted mandelic acid derivatives, as well as the development of efficient cascade reactions that combine multiple enzymatic and/or chemical steps in a one-pot process. researchgate.netnih.gov

Table 2: Potential Synergistic Synthesis Strategies

Step 1 (Chemical)Step 2 (Biocatalytic)TargetAdvantage
Racemic synthesis of 4-bromo-3-methylmandelonitrileEnantioselective hydrolysis using a nitrilaseEnantiopure this compoundHigh enantiomeric excess of the final product. nih.gov
Synthesis of 4-bromo-3-methylbenzaldehydeCyanohydrin formation and hydrolysis using an oxynitrilase/nitrilase cascadeEnantiopure this compoundAvoids the use of bulk cyanide in the chemical step. nih.gov

This table presents hypothetical synergistic strategies based on established biocatalytic methods.

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Derivatives (excluding basic compound identification)

As novel derivatives of this compound are synthesized, advanced spectroscopic and structural elucidation techniques will be crucial for understanding their properties. Beyond routine characterization, techniques such as solid-state NMR and advanced mass spectrometry can provide detailed insights into the structure and dynamics of these molecules in different environments. nih.govresearchgate.netresearcher.life

Crystallographic studies will be essential for determining the three-dimensional structure of new derivatives and for understanding the non-covalent interactions that govern their packing in the solid state. nih.govpreprints.org This information is vital for the rational design of new materials and for understanding structure-property relationships. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to predict and interpret the properties of these molecules, including their reactivity and electronic structure. nih.govresearchgate.net Such theoretical studies can help to guide the synthesis of new derivatives with desired functionalities. nih.gov

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Exposure Response :
    • Skin Contact : Wash immediately with soap/water for 15+ minutes; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; use respiratory protection if volatilized .
  • Waste Disposal : Neutralize acidic residues before disposal in designated halogenated waste containers .

What stereochemical challenges arise in synthesizing enantiopure this compound?

Q. Advanced

  • Racemization Risk : The α-hydroxy acid moiety is prone to racemization under acidic/basic conditions. Mitigate by:
    • Using chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis .
    • Low-temperature reactions (<0°C) to preserve stereochemical integrity .
  • Enantiomeric Excess (ee) Analysis : Employ chiral HPLC columns (e.g., Chiralpak IA) or polarimetry to quantify ee .

How can this compound serve as a chiral building block in pharmaceutical research?

Advanced
Its bromine and methyl groups enable diverse functionalization:

  • Suzuki Coupling : Cross-coupling with aryl boronic acids to create biaryl structures for drug candidates .
  • Peptide Modification : Incorporate into peptidomimetics via esterification/amidation, leveraging the hydroxyl and carboxyl groups .
  • Biological Probes : Radiolabel the bromine (e.g., ⁷⁷Br) for tracking metabolic pathways in vitro .

What strategies validate the biological activity of derivatives without commercial assays?

Q. Advanced

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2) .
  • In-House Assays : Develop enzyme inhibition assays (e.g., fluorescence-based) using purified proteins .
  • Metabolic Stability Tests : Incubate derivatives with liver microsomes and analyze via LC-MS for degradation profiles .

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